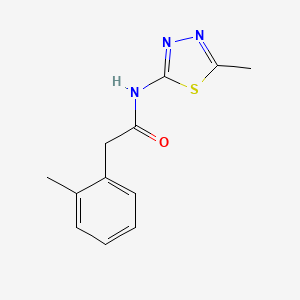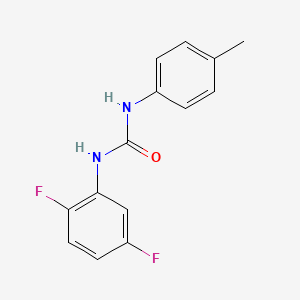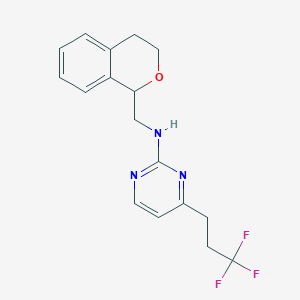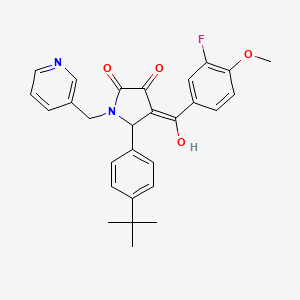![molecular formula C19H15ClFN3O2 B5298268 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5298268.png)
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and MMP-9, a protein that is involved in cancer cell invasion.
Biochemical and Physiological Effects
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide has been shown to have a variety of biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit cancer cell growth, and have antibacterial activity. Additionally, this compound has been found to have minimal toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide in lab experiments is its unique mechanism of action. This compound has the potential to be developed into new drugs that target specific enzymes and proteins. However, a limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide. One direction is to further investigate its mechanism of action and identify specific enzymes and proteins that are targeted by this compound. Another direction is to explore its potential as a treatment for various diseases, including cancer, inflammation, and bacterial infections. Additionally, future research could focus on developing new drugs based on the structure of this compound that have improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide involves a multi-step process that requires careful attention to detail. The first step involves the synthesis of 3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinecarboxylic acid, which is then converted to 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide through a series of chemical reactions. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide has been studied extensively for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-12(19(26)22-17-8-3-2-7-15(17)21)24-18(25)10-9-16(23-24)13-5-4-6-14(20)11-13/h2-12H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFSFALSXXWVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)N2C(=O)C=CC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5298195.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298208.png)

![N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)



![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![4-[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5298263.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5298274.png)
![5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5298275.png)
![N-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B5298278.png)